molecular formula C15H22N6 B2394387 1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 897619-45-3

1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2394387
CAS No.: 897619-45-3
M. Wt: 286.383
InChI Key: VRIGSMDUNISCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often require the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the cyclization and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-d]pyrimidine core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or aminated products.

Scientific Research Applications

1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-Methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of pyrazolo[3,4-d]pyrimidines often involves their role as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways.

In Vitro Studies

Recent studies have demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study reported that a related compound showed IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells. The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

Apoptosis Induction

Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at critical phases (S and G2/M). Specifically, one derivative led to an increase in the BAX/Bcl-2 ratio by 8.8-fold, indicating a shift towards pro-apoptotic signaling .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between these compounds and their target proteins. These studies provide insights into the structural requirements for activity and help in optimizing lead compounds for enhanced efficacy .

Data Table: Biological Activity Summary

CompoundTargetIC50 (µM)Cell LineMechanism
12bEGFR WT0.016A549Apoptosis induction
12bEGFR T790M0.236HCT-116Cell cycle arrest
Other DerivativesVarious Kinases0.3 - 24MCF-7Dual inhibition

Case Studies

  • EGFR Inhibition : A study focused on synthesizing new derivatives aimed at inhibiting EGFR demonstrated promising results with compound 12b showing significant anti-proliferative activity and potential as a therapeutic agent for lung cancer.
  • Dual Inhibition : Another case involved a phenylpyrazolo[3,4-d]pyrimidine derivative that acted as a dual inhibitor of both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), exhibiting IC50 values of 0.3 µM for EGFR and 7.60 µM for VEGFR2. This compound effectively inhibited tumor growth in MCF-7 models through apoptosis induction and suppression of cell migration .

Properties

IUPAC Name

1-methyl-4-piperidin-1-yl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6/c1-19-13-12(11-16-19)14(20-7-3-2-4-8-20)18-15(17-13)21-9-5-6-10-21/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIGSMDUNISCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCCC3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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